molecular formula C11H18N4O2 B7545030 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide

2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide

Cat. No. B7545030
M. Wt: 238.29 g/mol
InChI Key: SXDCFEDKIFIPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and has been synthesized using various methods.

Scientific Research Applications

2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide is not fully understood. However, studies have shown that this compound may exert its effects by modulating various signaling pathways and enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, this compound has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide in lab experiments is its synthetic availability and ease of synthesis. Additionally, this compound has shown promising results in various assays and models, making it a potential candidate for further studies. However, one of the limitations of using this compound is its limited stability and solubility, which may affect its biological activity.

Future Directions

There are several future directions for the research on 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide. One of the major areas of research is to further elucidate the mechanism of action and signaling pathways involved in the biological effects of this compound. Additionally, the development of novel synthetic methods and analogs of this compound may also lead to the discovery of more potent and selective drug candidates for various diseases. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a suitable reagent such as triethylamine. The resulting product is then treated with N-methylmorpholine to obtain the desired compound.

properties

IUPAC Name

2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-6-15(7-9(2)17-8)11(16)12-5-10-3-4-13-14-10/h3-4,8-9H,5-7H2,1-2H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCFEDKIFIPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.